REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][C:5]([OH:7])=O.C(N1C=CN=C1)(N1C=CN=C1)=O.[NH2:20][C:21]1[CH:22]=[C:23]([CH:26]=[CH:27][CH:28]=1)[CH2:24][OH:25]>CN(C=O)C>[OH:25][CH2:24][C:23]1[CH:22]=[C:21]([NH:20][C:5](=[O:7])[CH2:4][CH2:3][O:2][CH3:1])[CH:28]=[CH:27][CH:26]=1
|
Name
|
|
Quantity
|
0.76 g
|
Type
|
reactant
|
Smiles
|
COCCC(=O)O
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(CO)C=CC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hr at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued over night
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on silica in ethyl acetate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=C(C=CC1)NC(CCOC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.26 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |